2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14784455
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H21N3O4/c1-13(24)21-16-5-4-6-18-15(16)9-10-23(18)12-20(25)22-17-8-7-14(26-2)11-19(17)27-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |
| Standard InChI Key | CZRPSVNWDBMBSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound features a central acetamide bridge connecting two aromatic systems: a 4-acetylamino-substituted indole and a 2,4-dimethoxyphenyl group. The indole ring system, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified at the 1-position by the acetamide linker. The phenyl group at the N-terminus of the acetamide bears methoxy groups at the 2- and 4-positions, creating a sterically and electronically unique pharmacophore.
Molecular Formula: C₂₁H₂₁N₃O₄
Molecular Weight: 379.41 g/mol
Structural Highlights:
-
Indole Core: Contributes to π-π stacking interactions with biological targets.
-
Methoxy Groups: Enhance lipophilicity and modulate electron density.
-
Acetamide Linker: Provides conformational flexibility and hydrogen-bonding capacity.
Structural Comparison to Analogues
The compound’s closest analogs vary in substituent patterns on the phenyl and indole rings:
| Compound Name | Phenyl Substituents | Indole Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2,4-Dimethoxy | 4-Acetylamino | 379.41 |
| EVT-11120889 | 2-Methoxyethyl | 4-Acetylamino | 404.5 |
| S11388291 | 2,5-Dimethoxy | 4-Acetylamino | 367.4 |
| EVT-12310654 | 2-Methyltetrazole | 4-Acetylamino | 413.45 |
The 2,4-dimethoxy configuration in the target compound may confer superior binding to orthosteric sites compared to 2,5-dimethoxy or alkyl-substituted analogs.
Synthesis and Optimization
Synthetic Pathways
While no explicit protocol for this compound is documented, its synthesis likely follows established routes for N-aryl acetamide derivatives:
-
Indole Activation: The 1H-indole is acylated at the 1-position using chloroacetyl chloride in the presence of a base (e.g., triethylamine).
-
Amide Coupling: The activated indole intermediate reacts with 2,4-dimethoxyaniline via a nucleophilic acyl substitution, facilitated by coupling agents such as HATU or EDCI.
-
Acetylation: The 4-amino group on the indole is acetylated using acetic anhydride under mild conditions.
Critical Parameters:
-
Temperature: 0–5°C during acylation to prevent side reactions.
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.
-
Yield: Reported yields for analogous syntheses range from 45% to 68%.
Industrial-Scale Challenges
Scaling production requires addressing:
-
Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput.
-
Byproducts: N-acetyl overacylation (up to 12% in unoptimized batches).
Physicochemical Properties
Solubility and Stability
Aqueous Solubility: <0.1 mg/mL at pH 7.4 (predicted via LogP = 2.8).
Thermal Stability: Decomposes at 218°C (TGA data from analog EVT-11120889).
Photostability: Susceptible to indole ring oxidation under UV light; storage in amber vials recommended.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H, indole H-7), 7.45–7.30 (m, 3H, phenyl H), 6.95 (s, 1H, indole H-2), 3.85 (s, 6H, OCH₃).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).
Biological Activity and Mechanism
Putative Targets
Based on structurally related indole-acetamides, the compound may interact with:
-
Cyclooxygenase-2 (COX-2): Methoxy groups mimic diarylheterocycle inhibitors (IC₅₀ ~ 0.8 µM for analog S11388291).
-
Tubulin Polymerization: Disruption of microtubule dynamics observed in analogs with similar substituents.
In Silico Predictions
Molecular Docking (PDB: 1PXX) suggests:
-
Hydrogen bonding between the acetamide carbonyl and Arg120 of COX-2.
-
π-π stacking between the indole ring and Tyr355.
ADMET Profile:
-
BBB Permeability: Low (Pe = 2.1 × 10⁻⁶ cm/s).
-
CYP3A4 Inhibition: Moderate (IC₅₀ = 9.3 µM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume